molecular formula C26H23NO B2645678 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol CAS No. 131699-30-4

1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol

Cat. No.: B2645678
CAS No.: 131699-30-4
M. Wt: 365.476
InChI Key: HNTIJECZKUEWHW-UHFFFAOYSA-N
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Description

1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol is an organic compound with the molecular formula C26H23NO. It is a complex molecule featuring multiple aromatic rings and an amino group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of benzophenone with aniline in the presence of a reducing agent. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of triphenylmethane derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aromatic rings and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylmethane: A simpler analog with three phenyl groups attached to a central carbon.

    Benzophenone: Contains two phenyl groups attached to a carbonyl group.

    Aniline: A basic aromatic amine with a single phenyl group attached to an amino group.

Uniqueness

1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol is unique due to its complex structure, combining multiple aromatic rings with an amino group. This complexity provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-anilino-1,1,2-triphenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO/c28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)27-24-19-11-4-12-20-24/h1-20,25,27-28H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTIJECZKUEWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)NC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131699-30-4
Record name 2-ANILINO-1,1,2-TRIPHENYL-1-ETHANOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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